molecular formula C17H12BrF2NO3S B11413269 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,6-difluorobenzamide

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,6-difluorobenzamide

Cat. No.: B11413269
M. Wt: 428.2 g/mol
InChI Key: OPGYWPMYJMYEBS-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUOROBENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUOROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized to introduce the 1,1-dioxide group.

    Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent under controlled conditions.

    Coupling Reaction: The brominated phenyl ring is coupled with the thiophene derivative using a coupling reagent such as palladium-catalyzed cross-coupling.

    Introduction of Difluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Chemical Research: It can be used as a reagent or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUOROBENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUOROBENZAMIDE: Lacks the 1,1-dioxide group on the thiophene ring.

    N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUOROBENZAMIDE: Substitutes chlorine for bromine on the phenyl ring.

    N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DICHLOROBENZAMIDE: Substitutes chlorine for fluorine on the benzamide group.

Uniqueness

The uniqueness of N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2,6-DIFLUOROBENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms, along with the 1,1-dioxide thiophene ring, could result in unique interactions with biological targets or materials.

Properties

Molecular Formula

C17H12BrF2NO3S

Molecular Weight

428.2 g/mol

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,6-difluorobenzamide

InChI

InChI=1S/C17H12BrF2NO3S/c18-11-4-6-12(7-5-11)21(13-8-9-25(23,24)10-13)17(22)16-14(19)2-1-3-15(16)20/h1-9,13H,10H2

InChI Key

OPGYWPMYJMYEBS-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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